5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride
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Overview
Description
5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a 1,4-oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate:
Cyclization to Form the Oxazepane Ring: The intermediate is then subjected to cyclization reactions to form the 1,4-oxazepane ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the above synthetic routes while ensuring the reactions are efficient, cost-effective, and environmentally friendly. This may include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to certain enzymes and receptors, thereby modulating their activity. This can lead to various pharmacological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
- 4-(Trifluoromethoxy)phenylacetic acid
- 4-(Trifluoromethyl)phenol
Uniqueness
5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride is unique due to the presence of both the trifluoromethoxy group and the 1,4-oxazepane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15ClF3NO2 |
---|---|
Molecular Weight |
297.70 g/mol |
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]-1,4-oxazepane;hydrochloride |
InChI |
InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)18-10-3-1-9(2-4-10)11-5-7-17-8-6-16-11;/h1-4,11,16H,5-8H2;1H |
InChI Key |
RYFDYXNHSCBQPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCNC1C2=CC=C(C=C2)OC(F)(F)F.Cl |
Origin of Product |
United States |
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